2-(2-Amino-3-chlorophenyl)acetic acid
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Overview
Description
2-(2-Amino-3-chlorophenyl)acetic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group and a chlorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-chlorophenyl)acetic acid typically involves the chlorination of phenylacetic acid followed by amination. One common method includes the reaction of 2-chlorophenylacetic acid with ammonia or an amine under controlled conditions to introduce the amino group. The reaction conditions often involve the use of solvents such as ethanol or water and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(2-Amino-3-chlorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-chlorophenyl)acetic acid
- 2-Amino-2-(2-chlorophenyl)acetic acid
- 2-Chlorophenylacetic acid
Uniqueness
2-(2-Amino-3-chlorophenyl)acetic acid is unique due to the specific positioning of the amino and chlorine groups on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(2-amino-3-chlorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOAATLJKSIHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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